2-Hydroxydexibuprofen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxydexibuprofen is a derivative of dexibuprofen, which is the pharmacologically active enantiomer of ibuprofen. This compound is known for its anti-inflammatory and analgesic properties, making it a valuable agent in the treatment of pain and inflammation. The hydroxyl group in its structure enhances its solubility and potentially its bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxydexibuprofen typically involves the hydroxylation of dexibuprofen. One common method is the catalytic hydroxylation using a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent with a catalyst to facilitate the hydroxylation process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to achieve maximum conversion rates while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxydexibuprofen undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to dexibuprofen.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dexibuprofen.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxydexibuprofen has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying hydroxylation reactions and their mechanisms.
Biology: Investigated for its potential effects on cellular processes and its role in modulating inflammatory pathways.
Medicine: Explored for its enhanced solubility and bioavailability, which may improve its therapeutic efficacy compared to dexibuprofen.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of 2-Hydroxydexibuprofen involves the inhibition of cyclooxygenase (COX) enzymes, similar to other nonsteroidal anti-inflammatory drugs (NSAIDs). By inhibiting COX-2, it reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. The hydroxyl group may enhance its interaction with the enzyme, potentially increasing its potency.
Comparison with Similar Compounds
Dexibuprofen: The parent compound, known for its anti-inflammatory and analgesic properties.
Ibuprofen: The racemic mixture of dexibuprofen and its enantiomer.
2-Hydroxyibuprofen: Another hydroxylated derivative of ibuprofen.
Uniqueness: 2-Hydroxydexibuprofen stands out due to its enhanced solubility and potential for improved bioavailability. The presence of the hydroxyl group may also confer additional pharmacological benefits, making it a promising candidate for further research and development.
Properties
CAS No. |
58534-39-7 |
---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(2S)-2-[4-(2-hydroxy-2-methylpropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H18O3/c1-9(12(14)15)11-6-4-10(5-7-11)8-13(2,3)16/h4-7,9,16H,8H2,1-3H3,(H,14,15)/t9-/m0/s1 |
InChI Key |
UJHKVYPPCJBOSG-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)CC(C)(C)O)C(=O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)CC(C)(C)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.